molecular formula C10H13BN2O4 B12405344 [(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid

[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid

Cat. No.: B12405344
M. Wt: 236.03 g/mol
InChI Key: FDGGENIUEFOWLT-MRVPVSSYSA-N
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Description

[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid is a boronic acid derivative that has garnered significant interest in the fields of chemistry and biology due to its unique structural and chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various applications, including sensing, catalysis, and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid typically involves the coupling of an appropriate boronic acid precursor with an amino acid derivative. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl or alkyl halide with a boronic acid in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of these reactions . Additionally, metal-free photoinduced borylation methods have been developed to provide boronic acids with high yields and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .

Mechanism of Action

The mechanism of action of [(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid moiety interacts with the active site of the enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid is unique due to its specific structural features, which allow it to interact with a wide range of biological targets and participate in diverse chemical reactions. Its ability to form stable yet reversible covalent bonds makes it particularly valuable in the design of enzyme inhibitors and sensors .

Properties

Molecular Formula

C10H13BN2O4

Molecular Weight

236.03 g/mol

IUPAC Name

[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid

InChI

InChI=1S/C10H13BN2O4/c12-9(14)6-8(11(16)17)13-10(15)7-4-2-1-3-5-7/h1-5,8,16-17H,6H2,(H2,12,14)(H,13,15)/t8-/m1/s1

InChI Key

FDGGENIUEFOWLT-MRVPVSSYSA-N

Isomeric SMILES

B([C@@H](CC(=O)N)NC(=O)C1=CC=CC=C1)(O)O

Canonical SMILES

B(C(CC(=O)N)NC(=O)C1=CC=CC=C1)(O)O

Origin of Product

United States

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